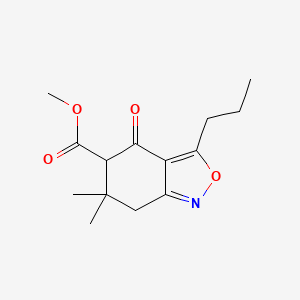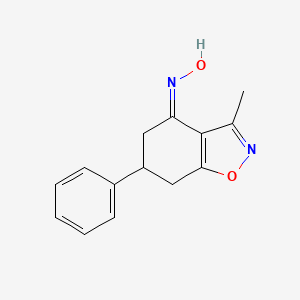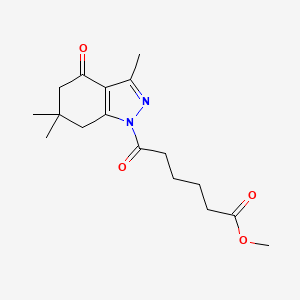
N-(4-fluorophenyl)-N'-1-naphthylurea
Overview
Description
N-(4-fluorophenyl)-N'-1-naphthylurea, also known as FENFURO, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic benefits. FENFURO is a non-toxic, non-genotoxic, and non-carcinogenic molecule that has been extensively studied for its therapeutic effects on various diseases.
Mechanism of Action
The exact mechanism of action of N-(4-fluorophenyl)-N'-1-naphthylurea is not fully understood. However, studies have shown that N-(4-fluorophenyl)-N'-1-naphthylurea exerts its therapeutic effects by regulating various signaling pathways in the body. N-(4-fluorophenyl)-N'-1-naphthylurea has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. N-(4-fluorophenyl)-N'-1-naphthylurea has also been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. Additionally, N-(4-fluorophenyl)-N'-1-naphthylurea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-1-naphthylurea has been found to have various biochemical and physiological effects in the body. It has been shown to reduce blood glucose levels, improve insulin sensitivity, and reduce oxidative stress. N-(4-fluorophenyl)-N'-1-naphthylurea has also been found to reduce the levels of pro-inflammatory cytokines and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-N'-1-naphthylurea has several advantages for lab experiments. It is a non-toxic, non-genotoxic, and non-carcinogenic molecule that can be easily synthesized and purified. N-(4-fluorophenyl)-N'-1-naphthylurea has also been found to be stable under various conditions and can be stored for long periods without degradation. However, N-(4-fluorophenyl)-N'-1-naphthylurea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, N-(4-fluorophenyl)-N'-1-naphthylurea has a low bioavailability, which can limit its therapeutic efficacy.
Future Directions
There are several future directions for the research on N-(4-fluorophenyl)-N'-1-naphthylurea. One direction is to investigate the potential therapeutic benefits of N-(4-fluorophenyl)-N'-1-naphthylurea in other diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Another direction is to develop novel formulations of N-(4-fluorophenyl)-N'-1-naphthylurea that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-fluorophenyl)-N'-1-naphthylurea and its effects on various signaling pathways in the body.
Conclusion:
N-(4-fluorophenyl)-N'-1-naphthylurea is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic benefits. It has been extensively studied for its anti-diabetic, anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(4-fluorophenyl)-N'-1-naphthylurea exerts its therapeutic effects by regulating various signaling pathways in the body. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(4-fluorophenyl)-N'-1-naphthylurea, including investigating its potential therapeutic benefits in other diseases and developing novel formulations to improve its solubility and bioavailability.
Scientific Research Applications
N-(4-fluorophenyl)-N'-1-naphthylurea has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-diabetic, anti-inflammatory, anti-cancer, and anti-oxidant properties. N-(4-fluorophenyl)-N'-1-naphthylurea has been found to be effective in the treatment of type 2 diabetes by reducing blood glucose levels and improving insulin sensitivity. It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. N-(4-fluorophenyl)-N'-1-naphthylurea has been found to be effective in the treatment of cancer by inducing apoptosis in cancer cells. Additionally, N-(4-fluorophenyl)-N'-1-naphthylurea has been shown to have anti-oxidant properties by reducing oxidative stress.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-naphthalen-1-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJFXFBAUZRCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-phenyl)-3-naphthalen-1-YL-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N-(allyloxy)butanimidoyl]-5,5-dimethyl-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B3829411.png)

![methyl 3-acetyl-6-[2-(ethylthio)propyl]-2,4-dioxocyclohexanecarboxylate](/img/structure/B3829425.png)


![methyl 2-[(ethoxyimino)methyl]-5,5-dimethyl-3-oxo-1-cyclopentene-1-carboxylate](/img/structure/B3829443.png)
![6-[2-(ethylthio)propyl]-3-propyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B3829446.png)


![3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B3829477.png)
![5-phenyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3829481.png)
![2-{3-[4-(dimethylamino)phenyl]acryloyl}-1,3-cyclopentanedione](/img/structure/B3829485.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3829495.png)
![4-[(4-acetylphenyl)amino]-1,2-naphthalenedione](/img/structure/B3829506.png)